2,3,6,7-Tetramethyloct-4-ene
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Overview
Description
2,3,6,7-Tetramethyloct-4-ene is an organic compound with the molecular formula C12H24 It is a branched alkene characterized by the presence of four methyl groups attached to the octene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6,7-Tetramethyloct-4-ene can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as 2,3,6,7-tetramethyloctane, using a strong base and an alkyl halide. The reaction typically occurs under anhydrous conditions to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium or platinum on carbon can be used to facilitate the alkylation reaction. The reaction is carried out in a controlled environment to optimize the reaction conditions and minimize impurities.
Chemical Reactions Analysis
Types of Reactions: 2,3,6,7-Tetramethyloct-4-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, resulting in the formation of 2,3,6,7-tetramethyloctane.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, replacing hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is commonly used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under UV light or in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of 2,3,6,7-tetramethyloctan-4-ol, 2,3,6,7-tetramethyloctan-4-one, or 2,3,6,7-tetramethyloctanoic acid.
Reduction: Formation of 2,3,6,7-tetramethyloctane.
Substitution: Formation of halogenated derivatives such as 2,3,6,7-tetramethyl-4-bromo-octane.
Scientific Research Applications
2,3,6,7-Tetramethyloct-4-ene has several applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and kinetics of alkenes.
Biology: Its derivatives are investigated for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 2,3,6,7-Tetramethyloct-4-ene involves its interaction with various molecular targets. The double bond in the molecule allows it to participate in addition reactions, where it can form new bonds with other molecules. This reactivity is crucial for its role in synthetic chemistry and its potential biological activities.
Comparison with Similar Compounds
- 2,2,7,7-Tetramethyloct-4-ene
- 2,2-Dimethyldec-4-ene
- Dodec-6-ene
- 4,4-Dimethylpent-1-ene
Comparison: 2,3,6,7-Tetramethyloct-4-ene is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different boiling points, densities, and reactivity patterns, making it suitable for specific applications where these properties are advantageous.
Properties
CAS No. |
63830-66-0 |
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Molecular Formula |
C12H24 |
Molecular Weight |
168.32 g/mol |
IUPAC Name |
2,3,6,7-tetramethyloct-4-ene |
InChI |
InChI=1S/C12H24/c1-9(2)11(5)7-8-12(6)10(3)4/h7-12H,1-6H3 |
InChI Key |
TYTFORXQYQCIPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)C=CC(C)C(C)C |
Origin of Product |
United States |
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